molecular formula C21H24N6 B3825486 3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole

3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole

Cat. No.: B3825486
M. Wt: 360.5 g/mol
InChI Key: CJOCYPHVBMBYGJ-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features multiple fused ring systems, including imidazole and pyrazole rings, which are known for their significant roles in various biological and chemical processes. The presence of these rings makes the compound highly versatile and useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of imidazole derivatives, followed by their coupling with pyrazole precursors. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent reaction conditions, thereby optimizing the yield and reducing the production costs. The industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the processes are sustainable and comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s utility in different applications .

Scientific Research Applications

3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural uniqueness allows it to interact with a broader range of targets and participate in diverse chemical reactions, making it a valuable compound in various fields .

Properties

IUPAC Name

3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-14-18(15(2)26-25-14)10-7-11-27-13-23-20(17-8-5-4-6-9-17)21(27)19-12-22-16(3)24-19/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOCYPHVBMBYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCN2C=NC(=C2C3=CN=C(N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole
Reactant of Route 2
3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole
Reactant of Route 3
3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole
Reactant of Route 5
3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole
Reactant of Route 6
3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole

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